molecular formula C9H11Cl2NO2S B2893725 3,4-dichloro-N-propylbenzene-1-sulfonamide CAS No. 17847-63-1

3,4-dichloro-N-propylbenzene-1-sulfonamide

Cat. No.: B2893725
CAS No.: 17847-63-1
M. Wt: 268.15
InChI Key: QTKBHJQVGDUVHX-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-propylbenzene-1-sulfonamide: is an organic compound with the molecular formula C9H11Cl2NO2S and a molecular weight of 268.16 g/mol . This compound is characterized by the presence of two chlorine atoms attached to the benzene ring at the 3 and 4 positions, a propyl group attached to the nitrogen atom, and a sulfonamide group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dichloro-N-propylbenzene-1-sulfonamide typically involves the sulfonation of 3,4-dichlorobenzene followed by the introduction of the propyl group. The reaction conditions often include the use of sulfonating agents such as chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the exothermic nature of the sulfonation process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and to enhance the yield. The use of automated systems for the addition of reagents and the control of temperature and pressure is common to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3,4-Dichloro-N-propylbenzene-1-sulfonamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of pharmaceuticals and as a reference compound in biological assays .

Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. It is also employed in the production of agrochemicals and as a stabilizer in polymer formulations .

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-propylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from catalyzing its reaction .

Comparison with Similar Compounds

Uniqueness: 3,4-Dichloro-N-propylbenzene-1-sulfonamide is unique due to the presence of both chlorine atoms and the propyl group, which confer specific chemical and biological properties.

Properties

IUPAC Name

3,4-dichloro-N-propylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2NO2S/c1-2-5-12-15(13,14)7-3-4-8(10)9(11)6-7/h3-4,6,12H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKBHJQVGDUVHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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